REACTION_CXSMILES
|
O[C:2]([CH3:14])([CH3:13])[CH2:3][C:4]1[C:5]([CH3:12])=[C:6]([OH:11])[C:7]([CH3:10])=[CH:8][CH:9]=1.[C-:15]#[N:16].[Na+].[Cl-]>O>[CH3:13][C:2]1([CH3:14])[CH2:3][C:4]2[C:9](=[CH:8][C:7]([CH3:10])=[C:6]([OH:11])[C:5]=2[CH3:12])[CH:15]=[N:16]1 |f:2.3|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
OC(CC=1C(=C(C(=CC1)C)O)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting red reaction mixture is stirred overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted six times with EtOAc
|
Type
|
CUSTOM
|
Details
|
to obtain an acceptable recovery of material
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The residue is filtered through silica gel with 10:1 CH2Cl2 /MeOH
|
Type
|
ADDITION
|
Details
|
diluted with hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |